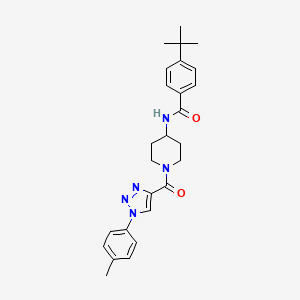
N-(2-((1H-indol-3-yl)thio)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis of N-Substituted Isonicotinamides
The synthesis of N-substituted isonicotinamides involves a one-pot transformation combining cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride. This process yields compounds with a fused pyran-2-one ring. Specifically, compound 8 from this synthesis can be further reacted with nitrogen-containing nucleophiles to produce various derivatives, including quinoline-2,5-diones and 5-hydrazonobenzopyran-2-ones. Under more severe conditions, compound 8 reacts with hydrazine to form a 5-hydrazonoquinoline derivative or even a pyrano-[3,2-c]azepine system upon transformation with hydrazoic acid. Additionally, diazotization of the 1-amino derivative of compound 10 results in a deaminated product .
Molecular Structure Analysis of N-Ferrocenyl Isonicotinamide
N-ferrocenyl isonicotinamide is synthesized through acetylation of aminoferrocene with isonicotinoyl chloride or via HOBt mediated DCC coupling. The molecular structure of N-ferrocenyl isonicotinamide, determined at 100 K, exhibits orthorhombic symmetry. The amide group of N-ferrocenyl isonicotinamide is significantly twisted in relation to the pyridine group and the attached cyclopentadienyl (Cp) ring. This twist contrasts with the planar structure observed in the isomeric compound (4-Pyridylaminocarbonyl)ferrocene. The structure also features 1D hydrogen-bonded chains formed by adjacent isonicotinamide groups, which are oriented along a specific crystallographic direction .
Chemical Reactions Analysis
The chemical reactivity of N-substituted isonicotinamides is highlighted by their ability to undergo further transformations with nitrogen-containing nucleophiles, leading to a variety of heterocyclic compounds. The reactivity under different conditions showcases the versatility of the N-substituted isonicotinamides as precursors for more complex structures. In the case of N-ferrocenyl isonicotinamide, the presence of a hydrogen-bonding network in the solid state is significant as it supports a mixed-valent redox state, which is a class III mixed valent redox state. This property is not observed in solution, where the complex exhibits a standard redox potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-ferrocenyl isonicotinamide are characterized using various spectroscopic techniques, including NMR, IR, ESI-MS, and UV-vis spectroscopy. The solid-state structure is determined using X-ray crystallography, which reveals the orientation of the hydrogen-bonding network. The electrochemical properties are studied through solid-state cyclic voltammetry, demonstrating the ability of the hydrogen-bonding network to support a mixed-valent redox state. In solution, the redox potential of the complex is measured against Ag/AgCl .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry : The compound has been involved in studies exploring novel synthesis methods and chemical reactions. For instance, Brice and Clayden (2009) discussed the cyclization of isonicotinamides, leading to the creation of spirocyclic compounds, which include structures related to N-(2-((1H-indol-3-yl)thio)ethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (Brice & Clayden, 2009).
Biological Evaluation and Molecular Docking : Aziz et al. (2021) conducted a study on 1H-3-Indolyl derivatives, which are structurally related to the compound . They focused on evaluating their biological activities as antioxidants and performed molecular docking studies to understand their mechanisms of action (Aziz et al., 2021).
Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study is relevant due to the structural similarities and potential biological activities shared with this compound (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Chemical Sensors : A study by Yang et al. (2019) involved the development of a chromene-based fluorescent probe for detecting thiol flux in biological systems. The relevance lies in the use of indoles, which are structurally related to the compound , for targeting specific molecules in biological pathways (Yang et al., 2019).
Crystal Structure and Biological Activity : Jeragh, Ali, and El-asmy (2015) synthesized complexes involving isonicotinamide and investigated their crystal structures and biological activities. This research provides insights into the structural and functional aspects of compounds related to this compound (Jeragh, Ali, & El-asmy, 2015).
Wirkmechanismus
Target of action
Indole derivatives are known for their vast array of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Generally, they interact with their targets to induce a biological response .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can also vary. These properties greatly impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-21(15-5-8-22-20(13-15)27-16-6-10-26-11-7-16)23-9-12-28-19-14-24-18-4-2-1-3-17(18)19/h1-5,8,13-14,16,24H,6-7,9-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUBWTILZXUQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)

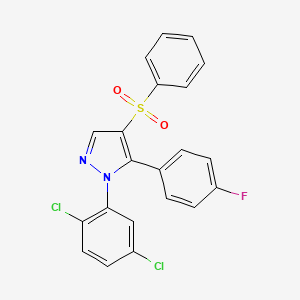

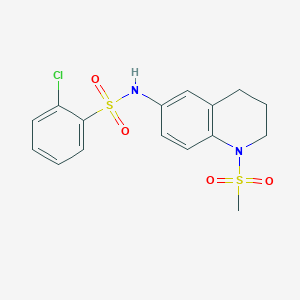
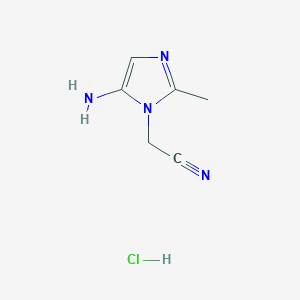
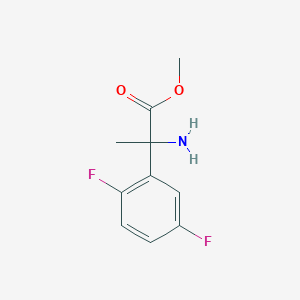
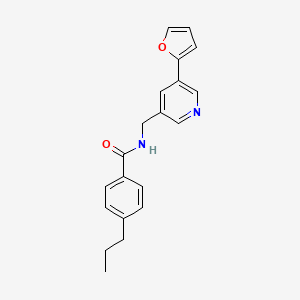
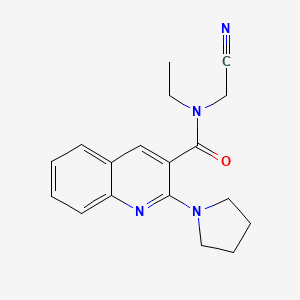
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
